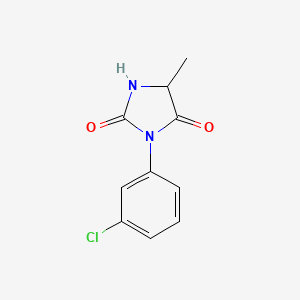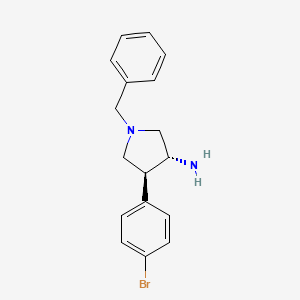![molecular formula C27H24F3N2O3PS B12933920 1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a diazaphosphol ring and naphthalenyl groups, making it a valuable reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate typically involves the reaction of 1-naphthalenyl ethylamine with a phosphorus-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphol compounds. These products are valuable intermediates in organic synthesis and catalysis.
Aplicaciones Científicas De Investigación
1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral catalyst in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding is crucial for its applications in catalysis and drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis[(1S)-1-(2-naphthalenyl)ethyl]-1H-imidazolium tetrafluoroborate
- 1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate
Uniqueness
Compared to similar compounds, this compound stands out due to its unique diazaphosphol ring structure and the presence of naphthalenyl groups. These features confer enhanced stability and reactivity, making it a superior choice for various applications in organic synthesis and catalysis .
Propiedades
Fórmula molecular |
C27H24F3N2O3PS |
|---|---|
Peso molecular |
544.5 g/mol |
InChI |
InChI=1S/C26H24N2P.CHF3O3S/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(29-27)20(2)24-16-8-12-22-10-4-6-14-26(22)24;2-1(3,4)8(5,6)7/h3-20H,1-2H3;(H,5,6,7)/q+1;/p-1/t19-,20-;/m0./s1 |
Clave InChI |
KZMVOWVDBRAHDP-FKLPMGAJSA-M |
SMILES isomérico |
C[C@@H](C1=CC=CC2=CC=CC=C21)N3C=CN([P+]3)[C@@H](C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)N3C=CN([P+]3)C(C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
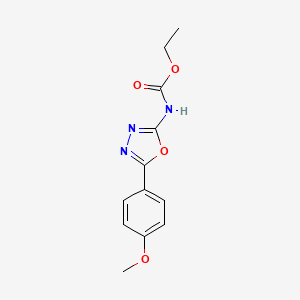
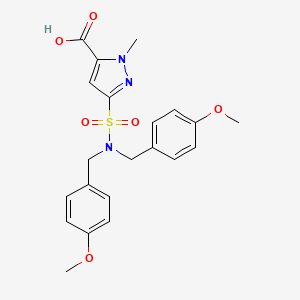
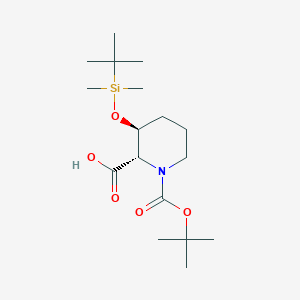
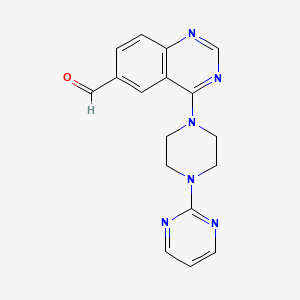
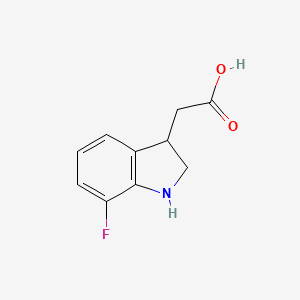

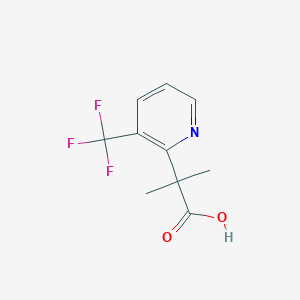
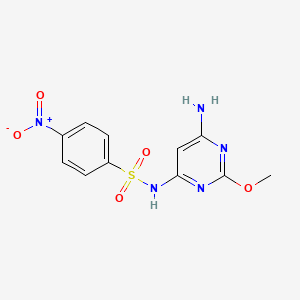
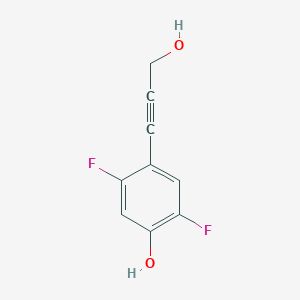
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
